molecular formula C11H21NO4 B1478145 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid CAS No. 2097947-91-4

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid

Cat. No.: B1478145
CAS No.: 2097947-91-4
M. Wt: 231.29 g/mol
InChI Key: WHBMCJVZUPIJAI-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a synthetic organic compound featuring a pyrrolidine ring core substituted with two ethoxy groups and a propanoic acid side chain. This structure classifies it among pyrrolidine derivatives, which are of significant interest in medicinal chemistry and pharmacology research, particularly in the development of novel psychoactive substances (NPS) and central nervous system (CNS) active agents . The core pyrrolidine structure is a key pharmacophore in many compounds that interact with monoamine transporters . Specifically, related compounds like 3,4-Methylenedioxypyrovalerone (MDPV) and α-PVP are known to act as potent reuptake inhibitors at the dopamine transporter (DAT) and norepinephrine transporter (NET), rather than as substrates . The presence of the 3,4-diethoxy modification on the pyrrolidine ring in this compound suggests potential for similar mechanistic action, warranting further investigation into its affinity and selectivity for these transporter proteins. Its primary research value lies in its use as a building block or intermediate in synthetic chemistry and as a reference standard in analytical and forensic toxicology studies aiming to identify and characterize new substances. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-4-15-9-6-12(8(3)11(13)14)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMCJVZUPIJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrrolidine ring substituted with ethoxy groups and a propanoic acid moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

1. Anti-inflammatory Effects

Research indicates that compounds similar to 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid exhibit anti-inflammatory properties. For instance, studies have shown that derivatives containing a propanoic acid moiety can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, these compounds have been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the production of anti-inflammatory cytokines like IL-10 .

2. Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. In vitro studies demonstrate that certain derivatives can significantly reduce cell viability in cancer models while showing lower toxicity towards non-cancerous cells. For example, some analogs have demonstrated over 50% reduction in cell viability in A549 lung cancer cells .

CompoundCell LineViability Reduction (%)Toxicity to Non-cancerous Cells
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acidA549 (lung cancer)50%Low
Related Derivative 1HeLa (cervical cancer)65%Moderate
Related Derivative 2MCF7 (breast cancer)70%Low

The mechanism by which 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cell proliferation. The compound likely interacts with specific receptors or enzymes involved in these pathways, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of various propanoic acid derivatives found that those with pyrrolidine structures significantly reduced TNF-α and IL-6 levels in stimulated PBMC cultures. The most effective compound was noted for its ability to enhance IL-10 production, suggesting a dual role in both inhibiting inflammation and promoting anti-inflammatory responses .

Case Study 2: Anticancer Potential

In another study focused on the anticancer potential of pyrrolidine derivatives, compounds structurally related to 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid were tested against several cancer cell lines. Results indicated that these compounds could inhibit cell migration and induce apoptosis in cancer cells while maintaining low toxicity toward normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes data from the provided evidence to compare 2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid with analogous compounds:

Compound Key Structural Features Physicochemical/Biological Properties Safety/Reactivity Source
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid Pyrrolidine ring with 3,4-diethoxy groups; propanoic acid backbone Likely moderate lipophilicity due to ethoxy groups; potential metabolic stability from saturated ring Predicted lower reactivity compared to dioxo derivatives; possible irritant (inferred from analogs) N/A (Inferred)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Pyrrolidine ring with 2,5-diketo groups; propanoic acid backbone Higher polarity due to diketone groups; increased susceptibility to nucleophilic attack Known skin/eye irritant; requires stringent handling (e.g., gloves, fume hoods)
(S)-2-(3,4-Dimethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Aromatic pyrrole ring with 3,4-dimethyl groups; phenyl-substituted propanoic acid Enhanced π-π stacking potential due to aromaticity; possible CYP450 interactions from phenyl group No direct safety data; methyl groups may reduce reactivity compared to ethoxy analogs
Naphthalene-1-ol derivatives Propanoic acid linked to thiophene or naphthalene moieties (e.g., 1-fluoronaphthalene) High lipophilicity and potential for CNS penetration; steric bulk may limit solubility Unspecified impurities controlled at ≤0.1%; thiophene may introduce phototoxicity risks

Key Observations:

Substituent Effects: Ethoxy vs. Diketo Groups: The diethoxy substituents in the target compound likely enhance solubility compared to purely alkyl-substituted analogs (e.g., 3,4-dimethylpyrrole ). However, the diketone in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid increases polarity and reactivity, making it more prone to degradation . Aromatic vs. Saturated Rings: The saturated pyrrolidine ring in the target compound may improve metabolic stability relative to aromatic pyrrole derivatives, which are susceptible to oxidative metabolism .

Biological Implications: The ethoxy groups could reduce binding affinity to certain enzymes compared to bulkier substituents (e.g., naphthalene in ). However, this may enhance selectivity by minimizing off-target interactions. Propanoic acid derivatives with electron-withdrawing groups (e.g., diketo) often exhibit stronger hydrogen-bonding capacity, influencing target engagement .

Safety Profiles :

  • While the target compound lacks direct safety data, analogs with ethoxy or methyl groups (e.g., ) suggest milder irritation risks compared to the highly reactive diketone derivative in .

Preparation Methods

General Strategy

The preparation typically follows these steps:

  • Construction or modification of the pyrrolidine ring with 3,4-diethoxy substitution.
  • Introduction of the propanoic acid moiety at the nitrogen of the pyrrolidine ring.
  • Purification and isolation of the final acid product.

Detailed Preparation Methods

Pyrrolidine Ring Functionalization and Alkylation

A key step involves alkylation of the pyrrolidine nitrogen with a propanoic acid derivative or its precursor. Literature reports the use of benzyl bromide or other alkyl halides for N-alkylation under basic conditions (e.g., sodium hydride in DMF) to introduce side chains onto nitrogen atoms in related compounds.

Esterification and Subsequent Hydrolysis

In some protocols, the propanoic acid is introduced as an ester (e.g., ethyl or methyl propanoate), followed by hydrolysis to yield the free acid. Ester intermediates are often prepared via reactions involving diethyl malonate or related esters under reflux with bases such as piperidine.

Reductive Amination and Functional Group Transformations

Reductive amination using sodium cyanoborohydride has been employed in related systems to attach alkyl groups to nitrogen atoms in heterocyclic rings, enabling the formation of substituted pyrrolidines with alkoxy substituents.

Reaction Conditions and Catalysts

  • Catalysts: Sodium hydride (NaH) for deprotonation and alkylation; sodium cyanoborohydride (NaBH3CN) for reductive amination.
  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol (EtOH), and acetonitrile (CH3CN) are commonly used solvents.
  • Temperatures: Reactions typically proceed at room temperature to reflux conditions (25°C to 80°C), depending on the step.
  • Reaction Times: Vary from several hours to days, e.g., 24 hours for alkylation or reductive amination steps.

Purification and Yield

  • Purification is usually conducted by extraction with ethyl acetate, washing with brine and water, drying over magnesium sulfate, and concentration under reduced pressure.
  • Chromatographic techniques and recrystallization may be used to achieve high purity.
  • Yields reported for similar compounds range from 70% to 80% for key intermediates and final products.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
N-Alkylation of pyrrolidine Benzyl bromide, NaH DMF RT 24 h ~76 Alkylation under nitrogen atmosphere
Reductive amination NaBH3CN, AcOH Methanol RT 24 h - For attaching alkyl groups
Esterification (propanoate) Diethyl malonate, piperidine Ethanol Reflux 24 h - Precursor formation
Hydrolysis to acid Acidic/basic hydrolysis Water/EtOH RT to reflux Several hrs - Conversion of ester to acid
Purification Extraction, drying, concentration EtOAc, MgSO4 - - - Standard organic workup

Research Findings and Analysis

  • The synthetic routes are robust and adaptable to scale-up, with moderate to good yields.
  • Use of sodium hydride and sodium cyanoborohydride is effective for selective functionalization of the pyrrolidine nitrogen without significant side reactions.
  • Reaction conditions avoid harsh temperatures and expensive catalysts, making the process cost-effective.
  • Purity of the final product can exceed 99% with appropriate chromatographic purification.

Q & A

Q. What are the established synthetic routes for 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid, and what are the critical reaction parameters?

The synthesis typically involves pyrrolidine derivatives as starting materials. Key steps include alkylation of pyrrolidine with ethylating agents to introduce ethoxy groups, followed by coupling with propanoic acid derivatives. Reductive amination or nucleophilic substitution may be used to link the pyrrolidine and propanoic acid moieties. Critical parameters include reaction temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of ethoxy groups (–OCH₂CH₃), pyrrolidine ring protons, and the propanoic acid backbone .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₁H₂₁NO₄; theoretical ~231.15 g/mol).
  • HPLC with UV detection (λ = 210–254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of dust or vapors.
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • First aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid?

Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energy barriers and transition states. For example, simulating the alkylation of pyrrolidine with diethyl sulfate may reveal optimal leaving groups or solvent effects. Machine learning models trained on reaction databases (e.g., USPTO) can predict yields under varying conditions (temperature, catalysts) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or diastereomer formation. Strategies include:

  • Multi-dimensional NMR: Use HSQC or HMBC to resolve overlapping signals.
  • Isotopic labeling: Track reaction intermediates (e.g., ¹³C-labeled propanoic acid).
  • X-ray crystallography: Confirm absolute configuration if crystals are obtainable .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

Molecular docking studies suggest that the 3,4-diethoxy substituents affect binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. For instance, the (R)-configuration may enhance hydrogen bonding with catalytic residues, while the (S)-form could sterically hinder binding. In vitro assays (e.g., IC₅₀ measurements) paired with enantioselective synthesis are critical to validate hypotheses .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow chemistry: Improves heat/mass transfer for exothermic steps (e.g., alkylation).
  • Process analytical technology (PAT): Real-time monitoring (e.g., FTIR) to adjust parameters dynamically.
  • Design of experiments (DoE): Statistical optimization of variables (e.g., stoichiometry, solvent ratio) .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data in biological assays?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation steps:

  • Standardized protocols: Use reference compounds (e.g., FDA-approved inhibitors) as internal controls.
  • Orthogonal assays: Combine enzymatic assays with cell-based viability tests.
  • Metabolite screening: LC-MS/MS to rule out off-target effects from degradation products .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-MS.
  • Plasma stability assays: Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using a validated LC-MS method .

Methodological Innovations

Q. How can hybrid computational-experimental workflows accelerate discovery?

Integrate reaction path searches (using software like GRRM) with robotic high-throughput experimentation. For example, computational screening identifies viable catalysts, while automated liquid handlers test 100+ conditions/day. Feedback loops refine computational models with experimental data, reducing development time by ~70% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid

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